N-(4-bromophenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
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Overview
Description
N-(4-bromophenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a pyrazolyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate diketone with hydrazine or its derivatives under acidic or basic conditions.
Amidation: The final step involves the formation of the amide bond by reacting the bromophenyl derivative with a suitable amine under dehydrating conditions, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide group to an amine.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, alkoxides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-bromophenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromophenyl and pyrazolyl groups can influence its binding affinity and specificity, affecting the overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide
- N-(4-bromophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
Uniqueness
N-(4-bromophenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the methyl group on the propanamide backbone differentiates it from similar compounds, potentially affecting its reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-bromophenyl)-2-methyl-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O/c1-10(9-20-13(4)11(2)12(3)19-20)16(21)18-15-7-5-14(17)6-8-15/h5-8,10H,9H2,1-4H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLURGHPJYCOKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC(C)C(=O)NC2=CC=C(C=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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